2-Amino-1-naphthoic acid
Overview
Description
2-Amino-1-naphthoic acid is an organic compound . It is a derivative of naphthalene containing both amine and carboxylic acid functional groups . It is a manufacturing intermediate in the monosulfo monoazo color additive D&C Red No. 34 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of ultrasound irradiation as the energy source to produce 2-amino-1,4-dihydropyrimidines . Another method involves the carboxylation of 1-chloronaphthalene .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO2 . The molecular weight is 187.198 g/mol .Chemical Reactions Analysis
This compound has been used in the development of a fluorescence probe for the sensitive and selective detection of cyanate anion (CNO−) . It has also been used in the analysis of naphthenic acids in produced water samples and crude oil fractions .Physical and Chemical Properties Analysis
Amino acids, including this compound, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .Scientific Research Applications
Complex Formation Studies
- Binary and Ternary Complexes : Research by Ahmed, Shoukry, & Mostafa (2021) explored complex formation equilibria involving 2-hydroxy-1-naphthoic acid, various metal ions, and amino acids. They found that ternary complexes are formed through a simultaneous mechanism and have quantitatively different stabilities compared to binary complexes.
Luminescence Properties
- Adducts and Luminescence : The study by Gao et al. (2011) synthesized an adduct of 2-aminobenzothiazole and 2-hydroxy-3-naphthoic acid and analyzed its luminescence properties.
Synthesis and Chemical Properties
- Synthesis of Aminonaphthoic Acid Derivatives : A study by Gao et al. (2015) developed a metal-free method for synthesizing substituted 1-amino-2-naphthoic acid derivatives, highlighting its potential in organic synthesis.
Molecular Interactions
- Supramolecular Assemblies : Research by Pang et al. (2015) analyzed the weak interactions and primary hydrogen-bonded synthons in crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers.
Photophysical Studies
- Photophysical Properties : Mishra et al. (2005) investigated the photophysical properties of 1-hydroxy-2-naphthoic acid, revealing different emitting species in various media and providing insights into excited-state intramolecular proton transfer phenomena. Mishra, Maheshwary, Tripathi, & Sathyamurthy (2005).
Material Synthesis
- Multisubstituted 1-Naphthoic Acids : Chen et al. (2019) explored the synthesis of multisubstituted 1-naphthoic acids using Ru-catalyzed C-H activation, demonstrating the potential for creating diverse polycyclic molecules. Chen, Ouyang, Liu, Shi, Chen, & Zheng (2019).
Energetics and Thermodynamics
- Thermochemical Measurements : A study by Chickos et al. (2003) provided insights into the energetics of isomeric 1- and 2-naphthoic acids through experimental and computational methods.
Pharmaceutical Research
- New Polymorph Discovery : During pharmaceutical research, a new polymorph of 1-hydroxy-2-naphthoic acid was discovered, as reported by Zhang, Li, & Mei (2015).
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-2-naphthoic acid, is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (cox-2) .
Mode of Action
The exact mode of action of 2-Amino-1-naphthoic acid remains largely unknown. Based on the structural similarity to 3-amino-2-naphthoic acid, it might interact with its targets (like cox-2) and inhibit their activity
Biochemical Pathways
A structurally similar compound, 2-hydroxy-1-naphthoic acid, is known to be involved in an alternative metabolic pathway classified as a member of the small repertoire of nonoxidative decarboxylases belonging to the amidohydrolase 2 family of proteins . This suggests that this compound might also influence similar biochemical pathways.
Pharmacokinetics
A structurally similar compound, d,l-2-amino-7-bis[(2-chloroethyl)amino]-1,2,3,4-tetrahydro-2-naphthoic acid (d,l-nam), demonstrated remarkably high affinity for the carrier, showing a ki value of ∼02 μM
Result of Action
Based on the potential inhibition of cox-2, it might influence the production of prostaglandins, which are involved in processes such as inflammation, pain, and fever
Biochemical Analysis
Biochemical Properties
2-Amino-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dioxygenases, which are involved in the oxidative cleavage of aromatic compounds. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been reported to affect the activity of the L-type amino acid transporter 1 (LAT1), which plays a role in the transport of essential amino acids across cell membranes . This interaction can impact cellular metabolism and gene expression, leading to changes in cell function. Furthermore, this compound can affect cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain dioxygenases by binding to their active sites, preventing the substrate from accessing the catalytic center . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting vital organs and leading to adverse health outcomes . It is important to carefully control the dosage of this compound in animal studies to avoid these toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidative cleavage of the naphthalene ring . This metabolic process can lead to the formation of various metabolites, which can further participate in other biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of this compound into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can interact with various biomolecules and influence their activity. The compound can be targeted to specific organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it can interact with .
Properties
IUPAC Name |
2-aminonaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWHCCVISNMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508722 | |
Record name | 2-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79979-69-4 | |
Record name | 2-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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